Barbinervic acid
Overview
Description
Biochemical Analysis
Biochemical Properties
Barbinervic acid: interacts with the enzyme glutaminase, inhibiting its activity . Glutaminase is responsible for the conversion of glutamine to glutamate, a critical step in various metabolic pathways. By inhibiting glutaminase, this compound can potentially influence these pathways and alter the concentrations of key biomolecules in the cell .
Cellular Effects
The effects of This compound on cellular processes are primarily linked to its role as a glutaminase inhibitor . By inhibiting glutaminase, it can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the conversion of glutamine to glutamate is a crucial step in the glutaminolysis pathway, which is essential for energy production and biosynthesis in cells. Therefore, this compound could potentially influence these cellular functions .
Molecular Mechanism
This compound: exerts its effects at the molecular level primarily through its interaction with glutaminase . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of glutamine to glutamate . This inhibition can lead to changes in gene expression and cellular metabolism, as these processes are often regulated by the concentrations of key metabolites like glutamate .
Temporal Effects in Laboratory Settings
The effects of This compound Given its role as a glutaminase inhibitor, it is likely that its effects would be observed shortly after administration and would persist as long as the compound remains active in the system .
Dosage Effects in Animal Models
The effects of This compound at different dosages in animal models have not been extensively studied. Given its role as a glutaminase inhibitor, it is plausible that its effects would be dose-dependent, with higher doses leading to greater inhibition of glutaminase .
Metabolic Pathways
This compound: is involved in the glutaminolysis pathway through its inhibition of glutaminase . This could potentially affect metabolic flux or metabolite levels, as glutaminolysis is a key metabolic pathway involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of This compound Given its molecular structure, it is likely that it can freely diffuse across cell membranes and distribute throughout the cell .
Subcellular Localization
The subcellular localization of This compound is not well known. Given its role as a glutaminase inhibitor, it is likely that it localizes to the cytoplasm where glutaminase is typically found .
Preparation Methods
Barbinervic acid can be isolated from the leaves of Diospyros kaki using high-speed countercurrent chromatography (HSCCC). The solvent system used for this separation typically consists of n-hexane, ethyl acetate, methanol, and water in a ratio of 3:6:4:2 . This method allows for the efficient separation and purification of this compound along with its epimer, rotungenic acid .
Chemical Reactions Analysis
Barbinervic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Barbinervic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for the study of pentacyclic triterpenes. In biology and medicine, this compound is investigated for its neuroprotective properties and its potential use in treating neurodegenerative diseases . It acts as a glutaminase inhibitor with an IC50 of 14 μM, making it a valuable compound for studying metabolic pathways and enzyme inhibition . Additionally, this compound has shown promise in the development of new therapeutic agents for various diseases .
Mechanism of Action
The mechanism of action of barbinervic acid involves its inhibition of glutaminase, an enzyme that plays a crucial role in the metabolism of glutamine . By inhibiting glutaminase, this compound can reduce the production of glutamate, a neurotransmitter that is involved in excitotoxicity and neurodegenerative diseases . This inhibition helps protect neurons from damage and supports their survival . The molecular targets and pathways involved in this process include the glutaminase enzyme and the associated metabolic pathways .
Comparison with Similar Compounds
Barbinervic acid is similar to other pentacyclic triterpene acids such as rotungenic acid, ursolic acid, and betulinic acid . These compounds share a similar core structure but differ in the configuration of hydroxyl groups and other functional groups. For example, rotungenic acid is an epimer of this compound, differing only in the configuration of the hydroxyl group at position C3 . Ursolic acid and betulinic acid also have similar structures but with variations in the functional groups attached to the core triterpene skeleton . The uniqueness of this compound lies in its specific configuration and its potent glutaminase inhibitory activity .
Properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10R,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-23,31-32,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,22-,23-,25+,26-,27-,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHQFGOOMKJFLP-JGLQYCRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90982740 | |
Record name | 3,19,23-Trihydroxyurs-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90982740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64199-78-6 | |
Record name | Barbinervic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064199786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,19,23-Trihydroxyurs-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90982740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BARBINERVIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LE3S4VZXX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of barbinervic acid?
A1: Research suggests that this compound exhibits vasodilatory effects, likely by interacting with the nitric oxide (NO) pathway. Studies using rat renal arteries demonstrated that this compound reduced noradrenaline-induced vasoconstriction in a NO-dependent manner. []
Q2: How does this compound interact with nitric oxide synthase (NOS)?
A2: Molecular docking studies have been employed to investigate the interactions between this compound and NOS. In silico data point to two potential active sites on the NOS enzyme where this compound could potentially bind. [] Further research is needed to confirm these interactions and elucidate the specific binding mechanisms. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound possesses the molecular formula C30H48O5 and a molecular weight of 488.7 g/mol. []
Q4: Which spectroscopic techniques are commonly used to characterize this compound?
A4: Researchers utilize various spectroscopic techniques to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide valuable information about the compound's structure and properties. [, , , ]
Q5: Has any research explored the structure-activity relationship (SAR) of this compound?
A5: While specific SAR studies focusing on this compound are limited, researchers have investigated the SAR of related pentacyclic triterpenoids, like ursolic acid, for their hyaluronidase inhibitory activity. These studies involved structural modifications and QSAR analysis to understand the impact of structure on activity. []
Q6: From which plant sources is this compound primarily isolated?
A6: this compound has been isolated from various plant species, including:
- Clethra barbinervis: This plant species is where this compound was first discovered and characterized. [, ]
- Eugenia punicifolia: Studies on this plant have focused on this compound's vasodilatory effects and interactions with the NO pathway. [, ]
- Diospyros kaki: This plant, commonly known as persimmon, is a source of this compound and its epimer, rotungenic acid. [, , ]
Q7: Are there any established analytical methods for the quantification of this compound?
A7: Researchers have employed High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) for the quantification of this compound in plant extracts. [] Additionally, Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) has been explored as a rapid and efficient method for quantifying total pentacyclic triterpenic acids, including this compound. []
Q8: What is the significance of this compound as a biomarker?
A8: this compound is considered a significant biomarker for the species Eugenia punicifolia, indicating its presence and potential chemotaxonomic relevance. []
Q9: Have there been any in vitro studies conducted on this compound?
A9: Yes, in vitro studies have investigated the vasodilatory effects of this compound using isolated rat renal arteries and aorta. [] Further in vitro research is necessary to explore its potential in other areas, such as anti-cancer or anti-inflammatory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.